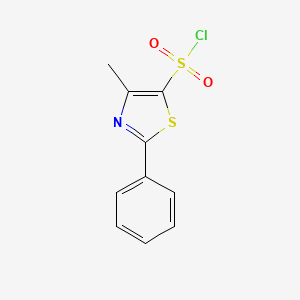

4-methyl-2-phenyl-1,3-thiazole-5-sulfonyl Chloride

Description

Properties

IUPAC Name |

4-methyl-2-phenyl-1,3-thiazole-5-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO2S2/c1-7-10(16(11,13)14)15-9(12-7)8-5-3-2-4-6-8/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGDQQLAVJWUYSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC=CC=C2)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10383710 | |

| Record name | 4-methyl-2-phenyl-1,3-thiazole-5-sulfonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10383710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

690632-88-3 | |

| Record name | 4-methyl-2-phenyl-1,3-thiazole-5-sulfonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10383710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Methyl-2-phenyl-thiazole-5-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthesis of 4-Methyl-2-phenyl-1,3-thiazole-5-thiol Intermediate

- Starting from the thiazole core, the 5-position is functionalized to yield a thiol intermediate.

- This intermediate can be prepared by cyclization reactions involving sulfur sources or by substitution reactions on halogenated thiazoles.

Chlorination to Sulfonyl Chloride

- The thiol intermediate is treated with chlorine gas under controlled temperature (around 0 °C to −2 °C) in a biphasic solvent system such as 1,2-dichloroethane/water.

- The reaction mixture is stirred with addition of hydrochloric acid to maintain acidic conditions.

- Chlorine gas is bubbled slowly until the reaction is complete, monitored by TLC or other chromatographic methods.

- The organic phase is separated, dried, and purified by column chromatography to yield the sulfonyl chloride as crystalline solids.

This method is adapted from similar sulfonyl chloride preparations on heterocyclic thiols, as exemplified in the synthesis of 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonyl chloride.

Alternative Synthetic Routes and Reductions

- Reduction of carboxylate precursors such as ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate with lithium aluminum hydride in tetrahydrofuran at low temperature (0 °C) can yield related alcohol intermediates, which may be further functionalized to sulfonyl derivatives.

- Sulfonyl chlorides can be prepared from sulfonamides or sulfonates by chlorination using reagents like phosphorus pentachloride or thionyl chloride, though these methods are less commonly reported for this specific thiazole derivative.

Data Table: Summary of Key Preparation Steps

Research Findings and Observations

- The chlorination step to form sulfonyl chloride is sensitive to solvent choice; biphasic systems like 1,2-dichloroethane/water provide better control and monitoring of the reaction progress than acetic acid/water or methylene chloride/water systems.

- Purification by column chromatography is essential to obtain pure sulfonyl chloride crystals, as confirmed by melting point and spectral data.

- The sulfonyl chloride derivatives of thiazoles exhibit good stability as crystalline solids with melting points in the range of 110–115 °C.

- Reduction of carboxylate esters to alcohols with lithium aluminum hydride is efficient and provides high yields, offering a route to related functionalized thiazole compounds.

- The synthetic routes are adaptable to various substituted thiazole derivatives, enabling the preparation of a range of sulfonyl chloride compounds for further chemical derivatization.

Chemical Reactions Analysis

Types of Reactions

4-methyl-2-phenyl-1,3-thiazole-5-sulfonyl chloride undergoes several types of chemical reactions, including:

Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.

Oxidation and Reduction Reactions: It can undergo oxidation and reduction reactions under specific conditions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in reactions with this compound include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in solvents like dichloromethane or acetonitrile, and may require catalysts or specific temperature conditions to proceed efficiently .

Major Products Formed

The major products formed from reactions involving this compound depend on the type of reaction and the reagents used. For example, nucleophilic substitution reactions can yield sulfonamide derivatives, while oxidation reactions may produce sulfonic acid derivatives .

Scientific Research Applications

Drug Development

4-Methyl-2-phenyl-1,3-thiazole-5-sulfonyl chloride serves as an important intermediate in the synthesis of various pharmaceuticals. Its thiazole ring structure is known for contributing to biological activities, including antimicrobial properties and potential roles in drug development. Sulfonyl chlorides are often utilized to introduce sulfonamide functionalities into drug candidates, enhancing their biological activity and specificity .

Antiviral Activity

Research indicates that compounds derived from thiazoles exhibit notable antiviral properties. For instance, derivatives synthesized from related thiazole compounds have shown effectiveness against viruses such as the tobacco mosaic virus . The sulfonyl chloride group may enhance the reactivity of these compounds toward viral targets.

Antimicrobial Properties

Thiazoles are frequently studied for their antimicrobial properties. The presence of the sulfonyl chloride moiety in this compound could potentially enhance its reactivity towards bacterial and fungal targets, making it a candidate for further exploration in antimicrobial drug development .

Anticonvulsant Activity

Thiazole-bearing compounds have been investigated for anticonvulsant effects. Studies have shown that certain thiazole derivatives can exhibit significant anticonvulsant action in animal models, indicating that this compound may also possess similar properties worth exploring .

Synthetic Routes

Several synthetic pathways have been developed for the preparation of this compound:

- Starting Materials : Typically synthesized from readily available thiazole precursors.

- Key Reactions : Involves chlorination reactions to introduce the sulfonyl chloride group.

- Characterization Techniques : Confirmed through NMR, IR spectroscopy, and elemental analysis to ensure structural integrity and purity .

Mechanism of Action

The mechanism of action of 4-methyl-2-phenyl-1,3-thiazole-5-sulfonyl chloride involves its ability to react with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the derivatives formed. For instance, in medicinal chemistry, the compound’s derivatives may interact with specific enzymes or receptors to exert their biological effects .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Group Variations

The reactivity and applications of thiazole sulfonyl chlorides are highly dependent on substituent positions and electronic properties. Below is a comparative analysis of key analogs:

Table 1: Comparison of Structural Features

Biological Activity

4-Methyl-2-phenyl-1,3-thiazole-5-sulfonyl chloride (C₁₀H₈ClNO₂S₂) is a compound belonging to the thiazole family, characterized by its unique thiazole ring structure and sulfonyl chloride functional group. This compound has garnered attention due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, focusing on its antitumor and antimicrobial properties, as well as its potential mechanisms of action.

- Molecular Formula : C₁₀H₈ClNO₂S₂

- Molecular Weight : 273.76 g/mol

- Melting Point : 76 °C

- Boiling Point : 426.7 °C at 760 mmHg

- Reactivity : Water-reactive, can release toxic gases upon contact with moisture.

Biological Activity Overview

Research indicates that derivatives of this compound exhibit significant biological activities, particularly:

Antitumor Activity

In vitro studies have demonstrated the effectiveness of this compound against various cancer cell lines. The mechanism of action appears to involve interference with critical cellular processes essential for tumor growth and proliferation.

Key Findings :

- Effectiveness Against Cancer Cell Lines : The compound has shown promising results against HepG2 (hepatocellular carcinoma) and other cancer cell lines, with IC50 values indicating potent cytotoxicity.

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| This compound | HepG2 | < 10 |

| Other derivatives | A431 | < 20 |

The presence of the thiazole ring and specific substitutions (e.g., methyl groups on the phenyl ring) have been identified as crucial for enhancing cytotoxic activity.

Antimicrobial Activity

Thiazole derivatives are known for their antimicrobial properties. The sulfonyl chloride group in this compound may enhance its reactivity towards biological targets.

Research Highlights :

A study reported that compounds derived from thiazoles exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. Notably, compounds with specific substitutions (e.g., tert-butyl or isopropyl groups) demonstrated enhanced efficacy.

| Compound | Target Bacteria | Activity |

|---|---|---|

| N-(4-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide | E. coli | Potent |

| Various thiazole derivatives | S. aureus | Significant |

The biological activity of this compound is attributed to several mechanisms:

- Cellular Interference : The compound may disrupt key cellular pathways involved in cancer cell proliferation.

- Target Interaction : It interacts with specific proteins and enzymes that are vital for bacterial survival and growth.

- Structure Activity Relationship (SAR) : Variations in substituents on the thiazole ring influence both the potency and specificity of the compound's action against various biological targets.

Case Studies

-

Antitumor Efficacy Study :

In a study conducted on HepG2 cells, derivatives of 4-methyl-2-phenylthiazole were synthesized and tested. The most active compounds showed IC50 values significantly lower than standard chemotherapeutics like doxorubicin, suggesting their potential as effective anticancer agents . -

Antimicrobial Evaluation :

A series of thiazole-based compounds were evaluated for their antibacterial properties in combination with cell-penetrating peptides. Results indicated enhanced activity against resistant strains of bacteria, showcasing the potential for developing new therapeutic strategies .

Q & A

Q. What are the key physicochemical properties of 4-methyl-2-phenyl-1,3-thiazole-5-sulfonyl chloride, and how do they influence experimental handling?

The compound has a molecular formula of C₁₀H₈ClNO₂S₂ , a melting point of 76–78°C , and a purity of ≥97% (HPLC) . Its sulfonyl chloride group confers high reactivity toward nucleophiles (e.g., amines, alcohols), necessitating anhydrous storage under inert gas (e.g., N₂) to prevent hydrolysis. Thermal stability data (e.g., TGA/DSC) should be acquired to determine safe handling temperatures.

Q. What spectroscopic methods are recommended for structural characterization of this compound?

- ¹H/¹³C NMR : Confirm the presence of the methyl group (δ ~2.5 ppm) and aromatic protons (δ ~7.2–7.8 ppm for the phenyl group).

- FT-IR : Identify the sulfonyl chloride stretch (S=O at ~1370–1350 cm⁻¹ and ~1170–1150 cm⁻¹) .

- X-ray crystallography : Resolve the crystal structure to validate bond angles and dihedral angles, as demonstrated for related thiazole derivatives .

Q. How can researchers optimize the synthesis of this compound to minimize side reactions?

- Use low-temperature conditions (0–5°C) during sulfonation to avoid over-chlorination.

- Monitor reaction progress via HPLC-MS to detect intermediates like thiazole sulfonic acid.

- Purify via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (e.g., from dichloromethane/hexane) to remove unreacted starting materials .

Advanced Research Questions

Q. How can computational chemistry aid in predicting reaction pathways for sulfonyl chloride derivatives in nucleophilic substitutions?

Tools like density functional theory (DFT) can model transition states and activation energies for reactions with amines or alcohols. For example, ICReDD’s approach integrates quantum chemical calculations with experimental data to predict optimal reaction conditions (e.g., solvent polarity, temperature) and reduce trial-and-error experimentation .

Q. What strategies are effective in resolving contradictions between experimental and computational data for sulfonylation reactions?

- Sensitivity analysis : Vary computational parameters (e.g., basis sets, solvation models) to assess their impact on predicted outcomes.

- Kinetic isotope effects (KIE) : Compare experimental KIE values with DFT-calculated values to validate mechanistic hypotheses (e.g., associative vs. dissociative pathways) .

Q. How can researchers identify and characterize byproducts formed during sulfonyl chloride reactions?

Q. What role does the thiazole ring play in modulating the reactivity of this sulfonyl chloride in medicinal chemistry applications?

The thiazole core enhances metabolic stability and π-π stacking interactions in drug-target binding. For example, sulfonamide derivatives of thiazoles are explored as enzyme inhibitors (e.g., carbonic anhydrase) due to their ability to coordinate metal ions .

Q. How can researchers design kinetic studies to evaluate the hydrolytic stability of this compound under physiological conditions?

- Conduct pH-dependent degradation studies (pH 1–10) at 37°C, monitoring hydrolysis via UV-Vis or NMR.

- Calculate rate constants (k) and half-life (t₁/₂) using pseudo-first-order kinetics. Compare with structurally related sulfonyl chlorides to establish structure-stability relationships .

Methodological Resources

- Reaction Design : Leverage ICReDD’s computational-experimental framework for optimizing sulfonylation reactions .

- Data Validation : Cross-reference spectral data with crystallographic databases (e.g., Cambridge Structural Database) to confirm structural assignments .

- Safety Protocols : Follow GHS hazard guidelines (e.g., H314 for skin corrosion) and use corrosion-resistant equipment (e.g., glass-lined reactors) during scale-up .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.